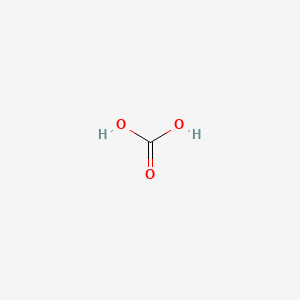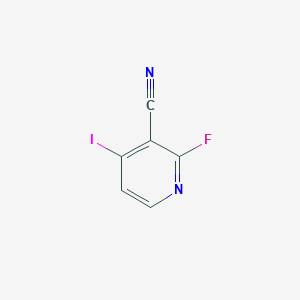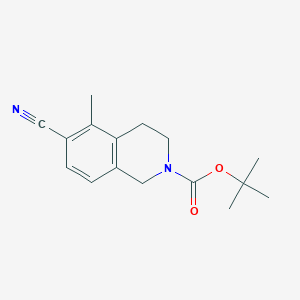
Tert-butyl 6-cyano-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves studying the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Safety And Hazards
This involves studying any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve discussing potential future research directions, such as new synthetic methods or potential applications for the compound.
Propiedades
Número CAS |
1165923-92-1 |
|---|---|
Nombre del producto |
Tert-butyl 6-cyano-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
tert-butyl 6-cyano-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-11-12(9-17)5-6-13-10-18(8-7-14(11)13)15(19)20-16(2,3)4/h5-6H,7-8,10H2,1-4H3 |
Clave InChI |
JNDWCLSAAIVQBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

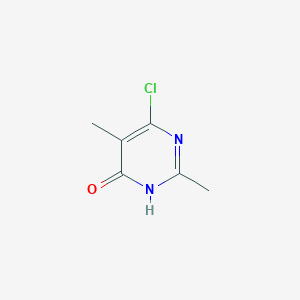
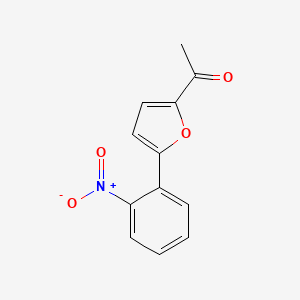
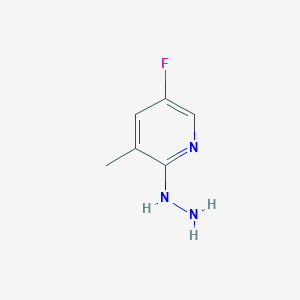
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B8815058.png)
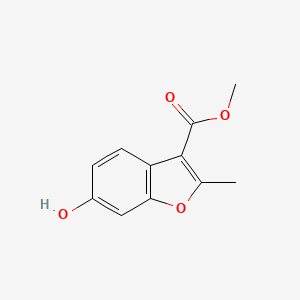
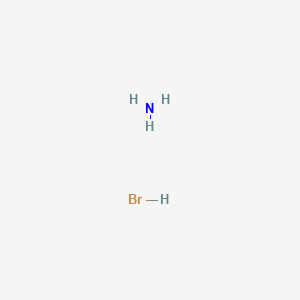
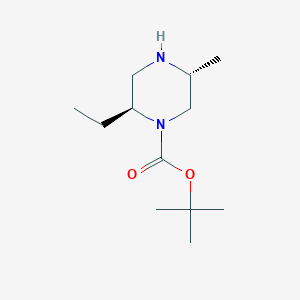
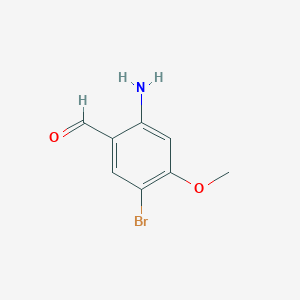
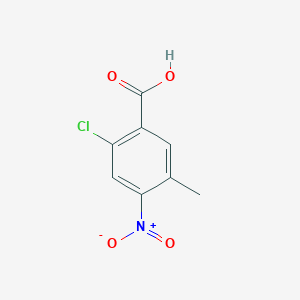
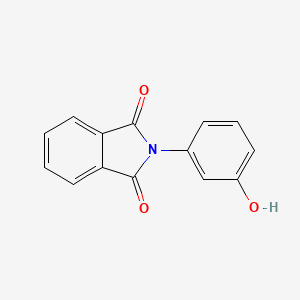
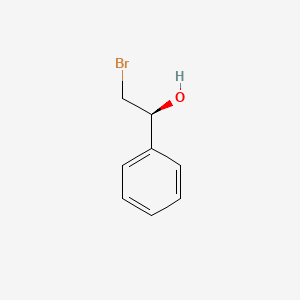
![6-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B8815105.png)
